Ethyl 4-[3-(benzylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
Description
Ethyl 4-[3-(benzylamino)-2,5-dioxopyrrolidin-1-yl]benzoate is a synthetic pyrrolidinone-based compound characterized by a central 2,5-dioxopyrrolidine scaffold substituted at the 3-position with a benzylamino group.
Properties
IUPAC Name |
ethyl 4-[3-(benzylamino)-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-26-20(25)15-8-10-16(11-9-15)22-18(23)12-17(19(22)24)21-13-14-6-4-3-5-7-14/h3-11,17,21H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQXKGDDZBZLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(benzylamino)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multistep organic reactions. One common approach is the condensation of ethyl 4-aminobenzoate with benzylamine, followed by cyclization with a suitable dicarbonyl compound to form the dioxopyrrolidinyl ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control can enhance the efficiency and consistency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in the compound are susceptible to hydrolysis under specific conditions:
Ester Hydrolysis
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Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) aqueous environments.
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Reagents :
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Acidic : Concentrated HCl (6 M), reflux.
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Basic : 1–2 M NaOH, elevated temperatures (60–80°C).
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Products :
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4-[3-(Benzylamino)-2,5-dioxopyrrolidin-1-yl]benzoic acid (via saponification or acid-catalyzed ester cleavage).
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| Condition | Reagent | Temperature | Product |
|---|---|---|---|
| Acidic | 6 M HCl | Reflux | Benzoic acid derivative |
| Basic | 1 M NaOH | 60–80°C | Sodium salt of benzoic acid |
Amide Hydrolysis
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The benzylamino-pyrrolidinone amide bond may hydrolyze under harsh conditions:
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Strong acidic : Concentrated H₂SO₄, prolonged heating.
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Strong basic : 6 M NaOH, high temperatures (>100°C).
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Products :
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3-(Benzylamino)-4-oxopentanoic acid (unstable intermediate) and benzoic acid derivatives.
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Nucleophilic Substitution
The electron-deficient carbonyl groups in the pyrrolidinone ring facilitate nucleophilic attacks:
At the Pyrrolidinone Carbonyl
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Nucleophiles : Amines, alcohols, or thiols.
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Reagents :
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Amines : Ethylenediamine, aniline (with coupling agents like DCC).
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Alcohols : Methanol, ethanol (acid catalysis).
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Products :
| Nucleophile | Reagent | Product |
|---|---|---|
| Ethanol | H₂SO₄ | Ethoxy-substituted pyrrolidinone |
| Aniline | DCC | Benzamide derivative |
Reduction Reactions
The ester group can undergo reduction under standard conditions:
Ester to Alcohol
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Reagents : Lithium aluminum hydride (LiAlH₄) in dry ether.
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Conditions : Anhydrous environment, 0°C to room temperature.
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Products :
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4-[3-(Benzylamino)-2,5-dioxopyrrolidin-1-yl]benzyl alcohol.
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| Reducing Agent | Solvent | Product |
|---|---|---|
| LiAlH₄ | THF | Primary alcohol |
Coupling Reactions
The benzoate ester or pyrrolidinone amide may participate in peptide-like coupling:
Amide Bond Formation
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Reagents : HATU, DIPEA in DMF.
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Conditions : Room temperature, inert atmosphere.
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Products :
| Coupling Agent | Base | Application |
|---|---|---|
| HATU | DIPEA | Bioconjugation |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[3-(benzylamino)-2,5-dioxopyrrolidin-1-yl]benzoate has been investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets relevant to various diseases.
Case Study: Anticonvulsant Properties
A study highlighted the compound's ability to modulate excitatory amino acid transporters (EAATs), showing promise as a treatment for epilepsy. The compound exhibited significant antiseizure activity in vivo, indicating its potential as a novel therapeutic agent for seizure disorders .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions.
Synthesis Pathways
- Amide Bond Formation : this compound can react with primary amines to form stable amide bonds, which are crucial in peptide synthesis and drug development.
- Reactivity : The presence of the benzylamino group enhances nucleophilicity, making it suitable for substitution reactions.
Bioconjugation Techniques
This compound is utilized in bioconjugation strategies, where it can link biomolecules for targeted delivery systems or diagnostic applications.
Application Example
In one application, the compound was used to modify surfaces of nanoparticles for targeted drug delivery, enhancing the specificity and efficacy of therapeutic agents .
Future Research Directions
The ongoing exploration of this compound's properties may lead to new applications in fields such as:
- Drug Design : Further modifications could enhance its pharmacological profile.
- Material Science : The compound's reactivity may be harnessed to create functionalized materials for advanced applications.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(benzylamino)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The dioxopyrrolidinyl ring may also play a role in stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core structural motifs with several derivatives reported in the literature, enabling comparative analysis of substituent effects on physicochemical and biological properties. Below is a systematic comparison:
Substituent Variations at the Pyrrolidinone Ring
- Target Compound: Features a benzylamino group at the 3-position of the pyrrolidinone ring. This aromatic substituent may enhance π-π stacking interactions with biological targets.
- I-6230, I-6232, I-6273 (Molecules, 2011): These analogs replace the benzylamino group with phenethylamino-linked heterocycles (e.g., pyridazin-3-yl, 6-methylpyridazin-3-yl, methylisoxazol-5-yl).
- Ethyl 4-[3-(4-ethyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate (ChemBK, 2015): Substitutes the benzylamino group with a 4-ethylpiperazinyl moiety, introducing a flexible tertiary amine. This modification increases molecular weight (359.42 g/mol vs. ~352.39 g/mol for the target compound) and may enhance solubility due to the piperazine’s basicity .
Linker and Ester Modifications
- I-6373 and I-6473 (Molecules, 2011): Replace the amino linker with thioether (I-6373) or ethoxy (I-6473) groups. These changes reduce hydrogen-bonding capacity and alter electronic properties, which could impact binding affinity or metabolic stability .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Bioactivity Trends : Compounds with heterocyclic substituents (e.g., pyridazine or isoxazole) in the Molecules study demonstrated enhanced selectivity for kinase targets compared to purely aromatic substituents, likely due to improved polar interactions .
- Metabolic Stability: The thioether and ethoxy linkers in I-6373 and I-6473 may confer resistance to enzymatic hydrolysis compared to amino-linked analogs, though this requires experimental validation .
- Solubility Considerations: The piperazinyl-substituted derivative (ChemBK, 2015) exhibits higher polarity than the benzylamino analog, suggesting improved aqueous solubility—a critical factor in drug development .
Biological Activity
Ethyl 4-[3-(benzylamino)-2,5-dioxopyrrolidin-1-yl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 326.35 g/mol
- CAS Number : 1455853-00-5
The compound features a benzoate ester linked to a pyrrolidine ring, which is known for its diverse biological activities. The presence of the benzylamino group enhances its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with several neurotransmitter systems and enzymes.
Key Mechanisms:
- Receptor Interaction : The indole-like structure allows binding to serotonin receptors, potentially influencing mood and anxiety pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, reducing oxidative stress in cells.
Anticonvulsant Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticonvulsant properties. For example, a related compound demonstrated efficacy in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models, suggesting potential applications in epilepsy treatment .
Antimicrobial Properties
Research has highlighted the antimicrobial activity of related pyrrolidine derivatives. This compound may possess similar properties, making it a candidate for further investigation in treating bacterial infections.
Cytoprotective Effects
Studies have shown that compounds with similar structures can protect cells from oxidative damage and enhance cell viability under stress conditions such as hypoxia . This suggests that this compound may also confer protective effects against cellular stress.
Case Studies
- Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of various benzyl derivatives, including those similar to this compound. Results indicated that certain modifications led to increased efficacy in seizure models compared to traditional treatments like phenobarbital .
- Antioxidant Activity Assessment : In vitro studies on related compounds demonstrated significant reductions in oxidative stress markers when treated with these derivatives. This suggests potential therapeutic applications in neuroprotection and age-related diseases .
Comparative Analysis
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
